N,N-dibenzyl-9,10-dimethyl-11-oxo-8-oxa-10-azatricyclo[7.3.1.0~2,7~]trideca-2,4,6-triene-12-carboxamide
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Overview
Description
N,N-dibenzyl-9,10-dimethyl-11-oxo-8-oxa-10-azatricyclo[7310~2,7~]trideca-2,4,6-triene-12-carboxamide is a complex organic compound with a unique structure that includes multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dibenzyl-9,10-dimethyl-11-oxo-8-oxa-10-azatricyclo[7.3.1.0~2,7~]trideca-2,4,6-triene-12-carboxamide involves multiple steps, including the formation of the benzoxazocine ring and the introduction of the dibenzyl and carboxamide groups. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
N,N-dibenzyl-9,10-dimethyl-11-oxo-8-oxa-10-azatricyclo[7.3.1.0~2,7~]trideca-2,4,6-triene-12-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.
Scientific Research Applications
N,N-dibenzyl-9,10-dimethyl-11-oxo-8-oxa-10-azatricyclo[7.3.1.0~2,7~]trideca-2,4,6-triene-12-carboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including drug development and pharmacological studies.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N,N-dibenzyl-9,10-dimethyl-11-oxo-8-oxa-10-azatricyclo[7.3.1.0~2,7~]trideca-2,4,6-triene-12-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N,N-dibenzyl-9,10-dimethyl-11-oxo-8-oxa-10-azatricyclo[7.3.1.0~2,7~]trideca-2,4,6-triene-12-carboxamide include other benzoxazocine derivatives and related heterocyclic compounds. Examples include:
- 4-(2,3-Dihydro-1,3-dimethyl-1H-benzimidazol-2-yl)-N,N-dimethylbenzenamine
- Various thiazole derivatives
Uniqueness
What sets N,N-dibenzyl-9,10-dimethyl-11-oxo-8-oxa-10-azatricyclo[7310~2,7~]trideca-2,4,6-triene-12-carboxamide apart is its unique combination of functional groups and structural features, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C28H28N2O3 |
---|---|
Molecular Weight |
440.5 g/mol |
IUPAC Name |
N,N-dibenzyl-9,10-dimethyl-11-oxo-8-oxa-10-azatricyclo[7.3.1.02,7]trideca-2,4,6-triene-12-carboxamide |
InChI |
InChI=1S/C28H28N2O3/c1-28-17-23(22-15-9-10-16-24(22)33-28)25(26(31)29(28)2)27(32)30(18-20-11-5-3-6-12-20)19-21-13-7-4-8-14-21/h3-16,23,25H,17-19H2,1-2H3 |
InChI Key |
OKXRCYDUQMQLKK-UHFFFAOYSA-N |
SMILES |
CC12CC(C(C(=O)N1C)C(=O)N(CC3=CC=CC=C3)CC4=CC=CC=C4)C5=CC=CC=C5O2 |
Canonical SMILES |
CC12CC(C(C(=O)N1C)C(=O)N(CC3=CC=CC=C3)CC4=CC=CC=C4)C5=CC=CC=C5O2 |
Origin of Product |
United States |
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